4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Description
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS: 1049978-65-5) is a pyrrolidine-based carboxylic acid derivative bearing a 3-(trifluoromethyl)phenyl substituent at the 4-position. Its molecular formula is C₁₂H₁₂F₃NO₂, with a molecular weight of 259.22 g/mol . Key physicochemical properties include a density of 1.331 g/cm³ and a boiling point of 356.2°C at 760 mmHg . The compound is typically synthesized as a trans-isomer, and its Boc-protected derivative (CAS: 169248-97-9) is used as an intermediate in medicinal chemistry .
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18) |
InChI Key |
UMJACUAPLJFIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a trifluoromethyl-substituted benzaldehyde can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Reactivity and Key Chemical Reactions
The compound’s reactivity stems from its carboxylic acid (-COOH) and amine (-NH-) groups, which enable participation in acid-base, nucleophilic, and electrophilic reactions. The trifluoromethyl group enhances electrophilicity at the carboxylic acid site due to its electron-withdrawing nature, facilitating reactions like esterification and amide formation.
Esterification
-
Reaction : Conversion of the carboxylic acid to esters (e.g., methyl ester) via acid-catalyzed nucleophilic substitution.
-
Example : Reaction with methanol in the presence of acid catalysts (e.g., HCl) yields methyl esters, which are intermediates in peptide synthesis.
-
Mechanism : The trifluoromethyl group stabilizes the transition state, enhancing reaction efficiency.
Amide Formation
-
Reaction : Condensation with amines to form amides, a common step in drug synthesis.
-
Example : Reaction with primary/secondary amines under coupling agents (e.g., DCC) to yield pharmacologically active amides.
Substitution Reactions
-
Reaction : Nucleophilic aromatic substitution on the trifluoromethyl-phenyl ring.
-
Example : Introduction of halogens (e.g., Cl, F) via electrophilic substitution, influenced by the electron-withdrawing trifluoromethyl group.
Hydrogenation
-
Reaction : Enantioselective hydrogenation using Ru catalysts to form chiral derivatives (e.g., (3S,4R) enantiomer) .
-
Conditions : Homogeneous catalysis with Ru-based diphosphine ligands, enabling stereochemical control .
Use of Protecting Groups
-
tert-Butoxycarbonyl (Boc) Protection : The Boc group is used to protect the amine during synthesis, allowing selective reactions on the carboxylic acid.
-
Deprotection : Removal of Boc under acidic conditions (e.g., HCl) to regenerate the amine.
Catalytic Hydrogenation
-
Ru-Catalyzed Hydrogenation : Achieves enantioselective hydrogenation of ketones to form chiral centers (e.g., (3S,4R) configuration) .
-
Conditions : Inert atmosphere, polar aprotic solvents (e.g., DMF), and controlled temperature .
Structural Influences on Reactivity
The trifluoromethyl group significantly impacts the compound’s reactivity:
-
Electron-Withdrawing Effect : Enhances electrophilicity at the carboxylic acid, accelerating reactions like esterification.
-
Lipophilicity : Increases membrane permeability, relevant for biological applications.
-
Steric Effects : May hinder nucleophilic attack on the phenyl ring, favoring substitution at specific positions.
Case Study: Enantioselective Hydrogenation
A patent (CN102245570A) describes a method for synthesizing chiral pyrrolidine-3-carboxylic acids using Ru catalysts . For example:
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid and its derivatives have a variety of applications in pharmaceutical development, material science, agricultural chemistry, biochemical research, and analytical chemistry . The presence of the trifluoromethyl group significantly alters the compound's electronic properties, enhancing its lipophilicity and potential biological activity, making it a valuable candidate for medicinal chemistry research.
Scientific Research Applications
Pharmaceutical Development
this compound acts as a key intermediate in synthesizing novel pharmaceuticals, particularly drugs targeting neurological disorders . Its unique structure enhances binding to specific receptors, improving therapeutic efficacy . One specific application is in the development of CCR5 antagonists, which can inhibit HIV-1 cell entry . For example, N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide was identified as a CCR5 antagonist with an IC50 value of 1.9 mM .
Material Science
This compound is used in formulating advanced materials like polymers and coatings that require specific chemical properties . The trifluoromethyl group contributes to improved chemical resistance and thermal stability .
Agricultural Chemistry
this compound finds applications as a building block for developing herbicides and pesticides . Its effectiveness in targeting specific plant pathways can lead to more efficient crop protection solutions .
Biochemical Research
Researchers utilize this chemical in studies related to enzyme inhibition and receptor binding assays . Its distinct properties allow for precise investigations into biological mechanisms, aiding in drug discovery .
Analytical Chemistry
It is employed as a standard reference material in various analytical techniques, including chromatography and mass spectrometry, ensuring accurate quantification and identification of similar compounds in complex mixtures .
Biological Activities
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid exhibits various biological activities:
- Anticancer Activity It exhibits cytotoxic effects against various cancer cell lines. Studies have shown that trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound induces apoptosis in these cells through caspase activation and cell cycle arrest at the G1 phase. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin.
- Neuroprotective Effects It potentially protects neuronal cells from oxidative stress and apoptosis. Research indicates that this compound may activate Nrf2-regulated cytoprotective genes, reducing oxidative stress in neuronal cells, which is crucial for developing neuroprotective therapies. In a neuroprotection study, trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid was shown to significantly reduce neuronal cell death induced by oxidative stress, linked to the activation of Nrf2 pathways, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties It demonstrates activity against certain bacterial strains, with the fluorinated structure enhancing the lipophilicity of the compound, which may contribute to its ability to penetrate bacterial membranes and exert antimicrobial effects.
Data Table: Summary of Biological Activities of trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis through caspase activation and cell cycle arrest. |
| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress and apoptosis, linked to the activation of Nrf2 pathways. |
| Antimicrobial Properties | Demonstrates activity against certain bacterial strains, with the fluorinated structure enhancing lipophilicity and membrane penetration. |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that the compound induces apoptosis through increased caspase activity.
Case Study 2: Neuroprotective Effects
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Insights :
Modifications to the Pyrrolidine Core
Key Insights :
Physicochemical Properties
Note: The pyridine analog (4-(Trifluoromethyl)-3-pyridinecarboxylic acid) exhibits higher density due to aromatic nitrogen .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, also known as trans-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C₁₇H₂₀F₃NO₄
- Molecular Weight: 359.34 g/mol
- CAS Number: 169248-97-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency in pharmacological applications .
Pharmacological Activities
Research has indicated that this compound exhibits a range of pharmacological activities:
- Antagonistic Activity : It has been identified as a potential antagonist for the RXFP3 receptor, involved in appetite regulation and stress response. In vitro assays demonstrated that modifications in the compound's structure significantly affected its antagonistic potency .
- Antimicrobial Properties : Studies have shown that pyrrole derivatives, including this compound, possess antibacterial activities against various pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds were reported between 3.12 and 12.5 µg/mL .
- Neuropharmacological Effects : The compound has been studied for its effects on neuropeptide systems, particularly in relation to appetite control and metabolic syndrome. It has shown promise in modulating food intake in animal models .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how structural modifications influence biological activity:
Case Studies
- Case Study on RXFP3 Antagonism :
- Antibacterial Efficacy :
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid?
Answer:
The synthesis typically involves multi-step routes, including:
- Condensation and cyclization : For example, reacting halogenated trifluoromethylphenyl precursors with pyrrolidine intermediates, followed by cyclization under conditions using catalysts like palladium or copper .
- Functional group modifications : Carboxylic acid groups are often introduced via hydrolysis of ester precursors or oxidation of alcohols. describes analogous procedures for pyrrole-carboxylic acids, achieving yields of 60–95% depending on reaction optimization .
- Key reagents : Solvents such as dimethylformamide (DMF) or toluene are frequently used, with catalysts (e.g., Pd/Cu) to facilitate cross-coupling reactions .
Advanced: How can researchers address contradictory spectral data during structural elucidation?
Answer:
Contradictions in NMR, LCMS, or X-ray data require systematic validation:
- Multi-technique cross-validation : Combine H/C NMR with high-resolution ESIMS (e.g., used ESIMS m/z 311.1 and H NMR δ 13.99 ppm to confirm structure) .
- Database referencing : Use the Cambridge Structural Database (CSD) to compare crystallographic data for similar compounds, as demonstrated in for pyridine derivatives .
- Isotopic labeling or derivatization : For ambiguous proton environments, isotopic labeling (e.g., H or F NMR) can resolve signal overlaps .
Basic: What analytical techniques are critical for confirming purity and structural identity?
Answer:
- HPLC : Used to assess purity (e.g., 97.34% purity reported in ) .
- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., m/z 311.1 in ) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide stereochemical and substituent details (e.g., δ 2.56 ppm for methyl groups in ) .
Advanced: How can low-yield reactions in the synthesis of this compound be optimized?
Answer:
- Catalyst screening : Test palladium, copper, or enzyme-based catalysts to improve coupling efficiency (e.g., highlights Pd/Cu catalysts for cyclization) .
- Solvent and temperature optimization : Polar aprotic solvents (DMF, acetonitrile) at elevated temperatures (80–120°C) often enhance reaction rates .
- Design of Experiments (DoE) : Use statistical models to evaluate interactions between variables (e.g., catalyst loading, solvent ratio) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. emphasizes consulting safety data sheets (SDS) and immediate medical consultation for exposure .
- Ventilation and containment : Work in a fume hood to avoid inhalation of volatile intermediates.
- Waste disposal : Follow institutional guidelines for halogenated/organic waste, as trifluoromethyl groups may generate toxic byproducts .
Advanced: What strategies are effective for characterizing unstable intermediates during synthesis?
Answer:
- In-situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress without isolating intermediates .
- Low-temperature NMR : Collect spectra at –40°C to stabilize reactive species (e.g., cyclopropane intermediates in ) .
- Trapping agents : Use stabilizing ligands or derivatizing reagents (e.g., silylation for carboxylic acids) to prolong intermediate stability .
Basic: How is stereochemical integrity maintained during synthesis?
Answer:
- Chiral auxiliaries or catalysts : Use enantioselective catalysts (e.g., Ru-based) for asymmetric synthesis of pyrrolidine rings .
- Chromatographic resolution : Chiral HPLC or column chromatography separates enantiomers (e.g., describes (2S,3R)-configured proline derivatives) .
Advanced: How can computational methods aid in predicting reactivity or supramolecular interactions?
Answer:
- Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity in cyclization steps .
- Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
- CSD analysis : Identify common packing motifs (e.g., hydrogen-bonding networks in ) to design co-crystals .
Table 1: Comparison of Analytical Techniques from Key Evidence
| Technique | Application Example | Reference |
|---|---|---|
| ESIMS | Confirmed molecular ion (m/z 311.1) | |
| H NMR | Resolved methyl groups (δ 2.56 ppm) | |
| HPLC | Purity assessment (97.34%) | |
| X-ray diffraction | Supramolecular interaction analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
